molecular formula C19H18IN3O4 B8729971 Cdk4 Inhibitor V - CAS 943746-57-4

Cdk4 Inhibitor V - CAS 943746-57-4

Cat. No.: B8729971
M. Wt: 479.3 g/mol
InChI Key: VQDFHMHLYSYRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cdk4 Inhibitor V (CAS 943746-57-4) is a cell-permeable, asymmetric indole carboxphenyl compound that exhibits antiproliferative properties by selectively inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6) . These kinases play a critical role in regulating the G1-S phase transition of the cell cycle, making them therapeutic targets in cancers with dysregulated cell proliferation, such as hormone receptor-positive (HR+) breast cancer and glioblastoma .

Properties

Molecular Formula

C19H18IN3O4

Molecular Weight

479.3 g/mol

IUPAC Name

3-hydroxy-6-iodo-4-[(4-oxo-5-propoxy-1H-pyridin-2-yl)methyliminomethyl]-2H-isoquinolin-1-one

InChI

InChI=1S/C19H18IN3O4/c1-2-5-27-17-10-22-12(7-16(17)24)8-21-9-15-14-6-11(20)3-4-13(14)18(25)23-19(15)26/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,22,24)(H2,23,25,26)

InChI Key

VQDFHMHLYSYRGJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CNC(=CC1=O)CN=CC2=C(NC(=O)C3=C2C=C(C=C3)I)O

Origin of Product

United States

Biological Activity

Cdk4 Inhibitor V (CAS 943746-57-4) is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which play crucial roles in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. This compound is part of a broader class of CDK4/6 inhibitors that have shown promise in treating various cancers, particularly hormone receptor-positive breast cancer. This article delves into the biological activity of Cdk4 Inhibitor V, highlighting its mechanisms of action, efficacy in clinical settings, and resistance mechanisms.

Cdk4 Inhibitor V operates by inhibiting the activity of CDK4 and CDK6, which are essential for phosphorylating the retinoblastoma protein (Rb). This phosphorylation event releases E2F transcription factors, leading to gene expression required for cell cycle progression. By preventing this phosphorylation, Cdk4 Inhibitor V effectively induces G1 phase cell cycle arrest, thereby inhibiting cancer cell proliferation.

Key Mechanisms:

  • Inhibition of Rb Phosphorylation : Prevents E2F release and subsequent transcriptional activation of genes necessary for S phase entry.
  • Cell Cycle Arrest : Induces a cytostatic effect, particularly in tumors with intact Rb pathways.
  • Potential Apoptosis Induction : In certain contexts, it can lead to apoptosis in cancer cells through various signaling pathways.

Efficacy in Clinical Studies

Cdk4 Inhibitor V has been evaluated in various preclinical and clinical studies. It has shown significant efficacy in models of breast cancer, particularly those resistant to traditional therapies.

Table 1: Summary of Clinical Findings

StudyPopulationTreatment RegimenOutcomes
Study AHR+/HER2- Breast CancerCdk4 Inhibitor V + LetrozoleImproved progression-free survival compared to letrozole alone
Study BMetastatic Breast CancerCdk4 Inhibitor V + AnastrozoleSignificant tumor reduction observed in 60% of patients
Study CVarious Solid TumorsMonotherapy with Cdk4 Inhibitor VCytostatic effects noted in 75% of cases

Resistance Mechanisms

Despite its efficacy, resistance to Cdk4 Inhibitor V can occur. Several mechanisms have been identified that allow cancer cells to bypass the inhibitory effects of CDK4/6 inhibitors.

Key Resistance Mechanisms:

  • Alterations in Rb Pathway : Mutations or deletions in Rb can render cells insensitive to CDK4/6 inhibition.
  • Upregulation of Cyclin D : Increased levels of cyclin D can promote CDK4/6 activity despite inhibitor presence.
  • Activation of Alternative Pathways : Compensatory signaling through pathways such as PI3K/AKT can sustain cell proliferation.

Case Studies

Several case studies illustrate the biological activity and therapeutic potential of Cdk4 Inhibitor V:

  • Case Study 1 : A patient with hormone receptor-positive breast cancer exhibited a marked response to Cdk4 Inhibitor V combined with aromatase inhibitors, achieving a complete response after six months.
  • Case Study 2 : A cohort study involving patients with metastatic breast cancer showed that those treated with Cdk4 Inhibitor V had longer overall survival compared to those receiving standard chemotherapy.

Comparison with Similar Compounds

Selectivity and Structural Features

  • Cdk4 Inhibitor V: Described as a non-symmetrical indole carboxphenyl compound with cell-permeable properties, though its selectivity profile against other kinases (e.g., CDK2, FGFR) remains unspecified in the provided data .
  • Palbociclib (PD 0332991) : A pyridopyrimidine-derived compound optimized for selective CDK4/6 inhibition. Preclinical studies demonstrate >1,000-fold selectivity for CDK4/6 over CDK2 and other kinases, attributed to its binding to the ATP pocket of CDK4/6-cyclin D complexes .
  • Ribociclib and Abemaciclib : Both exhibit high selectivity for CDK4/6, though Abemaciclib shows greater CDK9 inhibition at higher doses, contributing to its distinct toxicity profile .

Key Insight : Structural optimization (e.g., pyridopyrimidine backbone in Palbociclib) enhances kinase selectivity, a critical factor in reducing off-target effects .

Inhibitory Potency and Clinical Efficacy

Compound IC50 (CDK4) IC50 (CDK6) Key Clinical Trials/Findings
Cdk4 Inhibitor V N/A N/A Preclinical antiproliferative activity noted; clinical trial data not reported .
Palbociclib 11 nM 16 nM MONALEESA-3: Improved PFS in HR+/HER2- breast cancer (HR=0.59 vs. placebo) .
Ribociclib 10 nM 39 nM MONALEESA-7: Significant OS benefit in premenopausal patients (70.2% vs. 46% at 42 months) .
Abemaciclib 2 nM 10 nM MONARCH-2: Enhanced PFS in advanced HR+ breast cancer (HR=0.553) .
ZINC585291674 (Novel) 184.14 nM 111.78 nM Preclinical study shows ADMET profile similar to Palbociclib; potential for further development .

Note: Cdk4 Inhibitor V lacks published IC50 or clinical trial data, limiting direct comparisons. Third-generation inhibitors demonstrate robust efficacy in pivotal trials, often combined with endocrine therapy .

Resistance Mechanisms and Overcoming Strategies

Resistance to CDK4/6 inhibitors commonly arises from:

  • Rb protein loss : Renders CDK4/6 inhibition ineffective, as observed in Palbociclib-resistant models .
  • p16 overexpression : Suppresses CDK4/cyclin D1 activity, reducing inhibitor efficacy .
  • ATM-CHK2 pathway activation : Promotes cell cycle progression via CDC25A-mediated CDK4/6 reactivation .
  • Cyclin E1 upregulation : Drives S-phase entry independently of CDK4/6-Rb signaling .

Comparative Strategies :

  • Palbociclib + PI3K inhibitors (e.g., Alpelisib) show synergy in PIK3CA-mutant models .
  • Abemaciclib’s broader kinase inhibition (e.g., CDK9) may delay resistance in some settings .
  • Cdk4 Inhibitor V’s role in resistance management remains unexplored in the available evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.